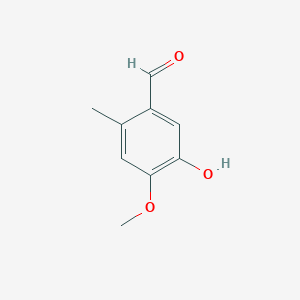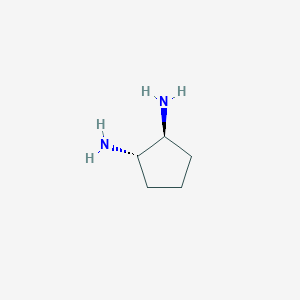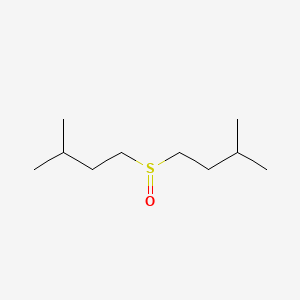
(1R)-1-(4-nitrophenyl)ethane-1,2-diol
Vue d'ensemble
Description
(1R)-1-(4-nitrophenyl)ethane-1,2-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as NPE-diol and is a chiral diol that has been used in a variety of research studies due to its unique properties. In
Mécanisme D'action
The mechanism of action of (1R)-1-(4-nitrophenyl)ethane-1,2-diol is not fully understood. However, it is believed that the compound forms a complex with the analyte, which allows for the separation and analysis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R)-1-(4-nitrophenyl)ethane-1,2-diol. However, the compound is not known to have any toxic effects and has been shown to be relatively stable under a range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R)-1-(4-nitrophenyl)ethane-1,2-diol in lab experiments is its ability to separate chiral compounds. This is particularly useful in the analysis of amino acids and carbohydrates. However, one of the limitations of using this compound is that it is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
For the use of (1R)-1-(4-nitrophenyl)ethane-1,2-diol include the development of new chiral ligands for asymmetric catalysis and the exploration of its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
(1R)-1-(4-nitrophenyl)ethane-1,2-diol has been used in a variety of scientific research applications. One of the most common uses of this compound is as a chiral derivatizing agent for the analysis of amino acids and carbohydrates. It has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the development of chiral stationary phases for chromatography.
Propriétés
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364176 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
CAS RN |
77977-74-3 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-](/img/structure/B3057162.png)








![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B3057176.png)


